molecular formula C9H9NO2S B1597442 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide CAS No. 690632-23-6

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

Cat. No. B1597442
M. Wt: 195.24 g/mol
InChI Key: AVMKLXGLAIAZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is a chemical compound used primarily in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide has been studied in the context of its potential as a PARP1 inhibitor . The compound was selected as a lead and subjected to further chemical modifications, including analogue synthesis and scaffold hopping .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is C9H9NO2S . Its molecular weight is 195.24 . The InChI key is OIYLTYTXMKZKCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMKLXGLAIAZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383533
Record name 2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

CAS RN

690632-23-6
Record name 2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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